molecular formula C18H16FNO3 B2643995 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate CAS No. 1794934-60-3

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate

Cat. No.: B2643995
CAS No.: 1794934-60-3
M. Wt: 313.328
InChI Key: VDCUKUXMPNHQHE-UHFFFAOYSA-N
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Description

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is a synthetic organic compound that features an indoline moiety and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate typically involves the reaction of indoline derivatives with fluorophenyl acetic acid derivatives. One common method includes the esterification of 2-(3-fluorophenyl)acetic acid with 2-(Indolin-1-yl)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Conditions involving strong nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate involves its interaction with specific molecular targets. The indoline moiety can interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity for these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Indolin-1-yl)-2-oxoethyl 2-(3-fluorophenyl)acetate is unique due to the presence of both an indoline moiety and a fluorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

[2-(2,3-dihydroindol-1-yl)-2-oxoethyl] 2-(3-fluorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-15-6-3-4-13(10-15)11-18(22)23-12-17(21)20-9-8-14-5-1-2-7-16(14)20/h1-7,10H,8-9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDCUKUXMPNHQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)COC(=O)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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